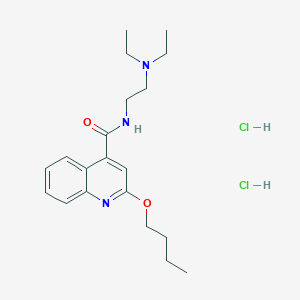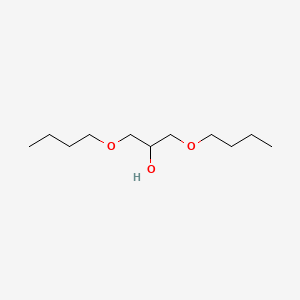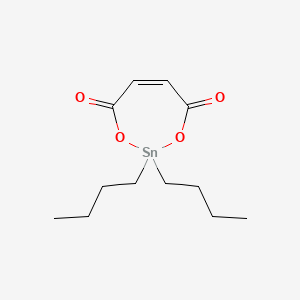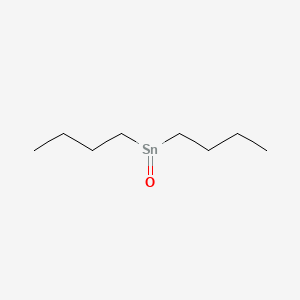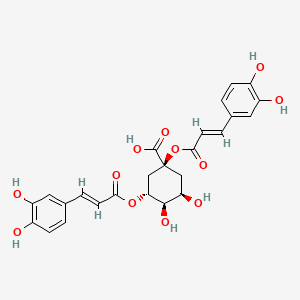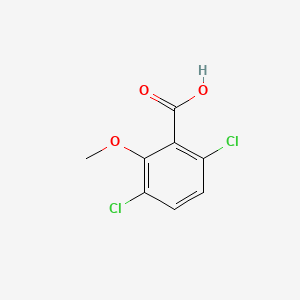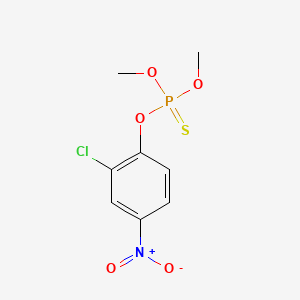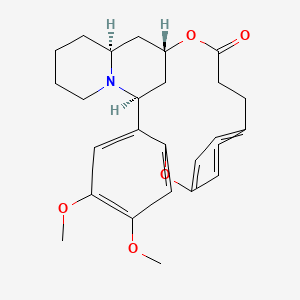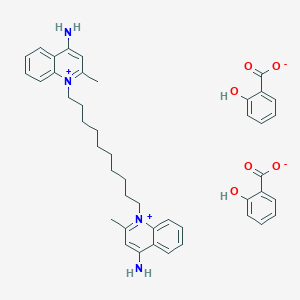
Dienestrol diacetate
Overview
Description
Dienestrol diacetate is a synthetic nonsteroidal estrogen belonging to the stilbestrol group, closely related to diethylstilbestrol. It is an ester of dienestrol and is known by various brand names such as Faragynol and Gynocyrol . This compound is primarily used for its estrogenic properties in medical applications.
Mechanism of Action
Target of Action
Dienestrol diacetate is a synthetic, non-steroidal estrogen . Its primary targets are estrogen receptors . Estrogen receptors are proteins found inside cells, and they are activated by the hormone estrogen. They are present in various tissues including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .
Mode of Action
This compound interacts with its targets through passive diffusion into target cells of responsive tissues . Once inside the cell, it complexes with the estrogen receptors . This complex then enters the cell’s nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA .
Biochemical Pathways
The activation of estrogen receptors by this compound leads to a cascade of biochemical reactions. Estrogens increase the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins . They also suppress follicle-stimulating hormone (FSH) from the anterior pituitary . The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH) .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its estrogenic activity. By binding to estrogen receptors, it can influence a variety of physiological processes. For example, estrogens work partly by increasing a normal clear discharge from the vagina and making the vulva and urethra healthy . Using or applying an estrogen relieves or lessens dryness and soreness in the vagina, itching, redness, or soreness of the vulva .
Biochemical Analysis
Biochemical Properties
Dienestrol Diacetate is a synthetic, non-steroidal estrogen . It is an estrogen receptor agonist . Estrogens work partly by increasing a normal clear discharge from the vagina and making the vulva and urethra healthy . Estrogens passively diffuse into target cells of responsive tissues, complex with the estrogen receptors, and enter the cell’s nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA .
Cellular Effects
This compound, as an estrogen, has effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary .
Molecular Mechanism
The mechanism of action of this compound involves its role as a synthetic, non-steroidal estrogen . Estrogens passively diffuse into target cells of responsive tissues, complex with the estrogen receptors, and enter the cell’s nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dienestrol diacetate is synthesized through the esterification of dienestrol with acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 50-60°C and ensuring an anhydrous environment to prevent hydrolysis .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to meet pharmaceutical standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of this compound typically results in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted dienestrol derivatives depending on the reagent used.
Scientific Research Applications
Dienestrol diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of estrogens and their derivatives in various chemical reactions.
Biology: The compound is used to investigate the effects of estrogens on cellular processes and gene expression.
Medicine: this compound is used in hormone replacement therapy and to treat conditions such as atrophic vaginitis and kraurosis vulvae.
Comparison with Similar Compounds
Diethylstilbestrol: Another synthetic nonsteroidal estrogen with similar applications but different potency and side effect profile.
Hexestrol: A related compound with similar estrogenic properties but different pharmacokinetics.
Chlorotrianisene: A nonsteroidal estrogen with a different chemical structure but similar therapeutic uses.
Uniqueness: Dienestrol diacetate is unique due to its specific ester structure, which influences its pharmacokinetics and pharmacodynamics. It has a distinct profile in terms of absorption, distribution, metabolism, and excretion compared to other similar compounds .
Properties
IUPAC Name |
[4-[4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-5-21(17-7-11-19(12-8-17)25-15(3)23)22(6-2)18-9-13-20(14-10-18)26-16(4)24/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLLGDVBTLPARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)OC(=O)C)C(=CC)C2=CC=C(C=C2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057840 | |
| Record name | Dienestrol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-19-5 | |
| Record name | Phenol, 4,4′-(1,2-diethylidene-1,2-ethanediyl)bis-, 1,1′-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dienestrol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dienestrol di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dienestrol diacetate?
A1: this compound is a synthetic estrogen. [] While the provided research doesn't delve into the specific molecular interactions, estrogens generally exert their effects by binding to estrogen receptors (ERs), which are transcription factors that regulate gene expression. []
Q2: What are the downstream effects of this compound administration in poultry?
A2: Research indicates that this compound administration in poultry can lead to several effects, including:
- Increased fat deposition in muscle tissue and abdominal fat. [, , , ]
- Improved market quality due to feminization in male fowl. []
- Potential for delayed onset of production and changes in egg production patterns in hens. [, ]
- Possible impact on bone fragility in caged layers. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C22H24O4, and its molecular weight is 352.42 g/mol. []
Q4: What is known about the stability of this compound in feed?
A4: Research indicates that this compound can degrade in feed, necessitating specific analytical methods for its detection. []
Q5: Does this compound administration lead to estrogenic residues in edible tissues?
A5: Studies have shown that while residues of this compound can be detected in the tissues of treated chickens, the levels are generally low, especially after recommended withdrawal periods. [, ]
Q6: Has this compound been investigated in any animal models beyond poultry?
A6: Yes, this compound has been studied in mink and mice to understand its effects on reproductive performance and milk production, respectively. [, ]
Q7: Are there any known toxicological concerns associated with this compound use in animals?
A7: Research highlights a potential link between high doses of this compound and aortic ruptures in turkeys. [] Further research is needed to fully understand the potential long-term effects of this compound in different species.
Q8: Which analytical methods are commonly used to quantify this compound?
A8: Gas-Liquid Chromatography (GLC) is a commonly employed technique for the quantification of this compound in various matrices, such as feed and tissue samples. []
Q9: Is there any information available on the environmental impact of this compound?
A9: The provided research primarily focuses on the effects of this compound on poultry and other animal models. Further investigation is necessary to assess its potential environmental impact and degradation pathways.
Q10: When was this compound first investigated for its potential applications in animal agriculture?
A10: Research on the use of this compound in poultry dates back to the mid-20th century, with studies exploring its impact on growth, fat deposition, and egg production. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


